molecular formula C9H16O7 B1200387 2',3'-Epoxypropylglucopyranoside CAS No. 33275-57-9

2',3'-Epoxypropylglucopyranoside

Cat. No.: B1200387
CAS No.: 33275-57-9
M. Wt: 236.22 g/mol
InChI Key: NXJZWOCFSMYDAS-MPKFMROPSA-N
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Description

2',3'-Epoxypropylglucopyranoside is a glucopyranoside derivative characterized by an epoxy group (-O-) bridging the C2' and C3' positions of the propyl chain attached to the glucose moiety. This structural feature confers unique reactivity and stability, making it valuable in synthetic chemistry and biochemical studies. Epoxy groups are known for their propensity to undergo ring-opening reactions, enabling functionalization for applications in drug delivery, polymer chemistry, and glycobiology .

Properties

CAS No.

33275-57-9

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(oxiran-2-ylmethoxy)oxane-3,4,5-triol

InChI

InChI=1S/C9H16O7/c10-1-5-6(11)7(12)8(13)9(16-5)15-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9-/m1/s1

InChI Key

NXJZWOCFSMYDAS-MPKFMROPSA-N

SMILES

C1C(O1)COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1C(O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1C(O1)COC2C(C(C(C(O2)CO)O)O)O

Synonyms

2',3'-epoxypropyl-alpha-D-glucopyranoside
2',3'-epoxypropyl-beta-D-glucopyranoside
2',3'-epoxypropylglucopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2',3'-Epoxypropylglucopyranoside with structurally related glucopyranosides based on substituents, synthesis, physical properties, and applications. Data are derived from analogs in the provided evidence.

Compound Substituents Molecular Weight Melting Point Key Properties
This compound (hypothetical) Epoxypropyl group at C2', C3' ~350 (estimated) N/A High reactivity (epoxy ring-opening), potential crosslinking agent
(Z)-3-Hexenyl hexabenzoyl-glucopyranoside (12) Hexabenzoyl groups ~1,100 (estimated) 136.8–138.5°C High stability, requires deprotection for activation
(Z)-3-Hexenyl β-D-glucopyranoside (3) Deprotected hydroxyl groups ~500 (estimated) 69.0–71.0°C Lower melting point, increased hydrophilicity
Phenyl-2-azido...glucopyranoside (18) Azido, benzyl groups 745.88 N/A Click chemistry applications (e.g., bioconjugation)
1E2 (sulfo-glucopyranoside) Sulfo, acetyloxy groups 384.3 N/A Enhanced water solubility, potential use in sulfotransferase studies
(7'R,8'R)-4,7'-Epoxy lignan-glucoside Epoxy, methoxy, lignan skeleton ~600 (estimated) N/A Bioactivity in plant defense, structural complexity

Structural and Functional Analysis

  • Epoxy vs. Benzoyl/Azido Groups: Epoxypropylglucopyranoside’s epoxy group offers distinct reactivity compared to benzoyl (electron-withdrawing) or azido (click-reactive) substituents. For instance, benzoyl groups in compound 12 stabilize intermediates during synthesis but require harsh deprotection (e.g., NaOMe/MeOH) , whereas epoxy groups enable milder functionalization via nucleophilic ring-opening .
  • Hydrophilicity : Deprotected analogs like compound 3 exhibit lower melting points (69–71°C vs. 136–138°C for benzoylated 12 ), highlighting the impact of hydroxyl groups on crystallinity and solubility .
  • Sulfo vs. Epoxy : The sulfo group in 1E2 drastically enhances water solubility, making it suitable for enzymatic assays, while epoxy derivatives may prioritize covalent bonding in polymers or prodrugs .

Research Findings and Challenges

  • Stability: Epoxypropylglucopyranoside’s reactivity necessitates careful storage (e.g., anhydrous conditions) to prevent premature hydrolysis .
  • Synthetic Limitations : High-molecular-weight benzoylated derivatives (e.g., 12 ) face challenges in scalability due to multi-step purification .

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